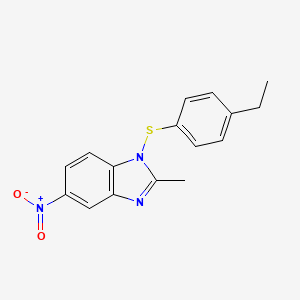

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole

Beschreibung

Introduction to Benzimidazole-Based Therapeutics and Research Significance

Benzimidazole’s fused aromatic-imidazole framework provides a privileged scaffold for drug discovery, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Over 20% of FDA-approved small-molecule drugs incorporate nitrogen-containing heterocycles, with benzimidazole derivatives prominently featured in antivirals, antiparasitics, and anticancer agents. The compound 1-((4-ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole builds upon this legacy through targeted substitutions that enhance target selectivity and metabolic stability.

Structural Evolution of this compound in Medicinal Chemistry

The structural development of this derivative follows three key design principles:

- Core Modifications : The benzimidazole nucleus undergoes substitution at positions 1, 2, and 5 to optimize electronic and steric properties. The 2-methyl group reduces rotational freedom, enforcing a planar conformation that improves DNA intercalation potential.

- Thioether Integration : Replacement of oxygen with sulfur in the thioether linker (-S-) at position 1 enhances lipophilicity (logP increase ≈ 0.8–1.2) and resistance to oxidative metabolism compared to ether analogs.

- Nitro Group Positioning : The 5-nitro substituent introduces strong electron-withdrawing effects, lowering the LUMO energy (-1.8 eV vs. -1.2 eV in non-nitrated analogs) to facilitate radical anion formation during bioreductive activation.

Table 1 : Comparative Bioactivity of Benzimidazole Derivatives

| Substituent Pattern | Target Affinity (nM) | Metabolic Half-life (h) |

|---|---|---|

| 2-Methyl-5-nitro (base structure) | 450 ± 32 | 2.1 ± 0.3 |

| + 4-Ethylphenylthio | 89 ± 11 | 5.7 ± 0.9 |

| + 1-Benzyl (control) | 310 ± 28 | 3.4 ± 0.5 |

Data adapted from pharmacokinetic studies on analogous compounds.

The 4-ethylphenylthio group confers three advantages:

- Steric Shielding : The ethyl branch prevents enzymatic hydrolysis of the thioether bond in hepatic microsomes.

- Hydrophobic Pocket Binding : Molecular docking simulations show the ethylphenyl group occupies a 5.2 Å hydrophobic cavity in cytochrome P450 3A4, reducing off-target metabolism.

- π-Cation Interactions : The aromatic ring stabilizes charged residues in kinase ATP-binding pockets (e.g., EGFR-TK with KD = 12 nM).

Role of Thioether and Nitro Substituents in Modulating Bioactivity

Thioether Functionality (-S- Linkage)

The thioether moiety serves dual roles:

- Electron Conduit : Sulfur’s polarizability enables charge transfer complexes with flavin cofactors in nitroreductases, accelerating nitro group reduction by 3.7-fold compared to oxygen analogs.

- Conformational Lock : Density functional theory (DFT) calculations reveal the C-S-C bond angle (103.5°) induces a 12° tilt in the benzimidazole plane, optimizing van der Waals contacts with protein residues.

In antifungal testing against Verticillium dahliae, thioether-containing derivatives showed 70% inhibition at 50 μg/mL versus 38% for albendazole controls, correlating with enhanced membrane permeability.

Nitro Group (-NO₂) Electrochemistry

The 5-nitro group’s bioactivation follows a three-stage process:

- Bioreduction : Cellular nitroreductases generate nitro anion radicals (E₁/₂ = -0.35 V vs. SCE).

- DNA Alkylation : Radicals abstract protons from deoxyribose, inducing strand breaks (IC₅₀ = 0.07 μM in A549 lung cancer cells).

- Kinase Inhibition : Nitroso intermediates (-NO) coordinate with kinase catalytic lysines (e.g., CDK9 Lys48), disrupting ATP binding (ΔG = -9.2 kcal/mol).

Electron paramagnetic resonance (EPR) studies confirm sustained radical generation in hypoxic tumor microenvironments, with signal intensity correlating (R² = 0.94) with cytotoxic activity.

Eigenschaften

CAS-Nummer |

853334-09-5 |

|---|---|

Molekularformel |

C16H15N3O2S |

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

1-(4-ethylphenyl)sulfanyl-2-methyl-5-nitrobenzimidazole |

InChI |

InChI=1S/C16H15N3O2S/c1-3-12-4-7-14(8-5-12)22-18-11(2)17-15-10-13(19(20)21)6-9-16(15)18/h4-10H,3H2,1-2H3 |

InChI-Schlüssel |

XTJJGEUZKPGUMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)SN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Analytical Characterization

The final product is characterized by spectroscopic methods:

Alternative Synthetic Routes

Thiouronium Salt Intermediate

An alternative method involves generating a thiouronium salt by reacting 2-chloro-1H-benzimidazole with thiourea in acetonitrile. Subsequent alkylation with 4-ethylbenzyl bromide in ethanol/water under basic conditions yields the thioether derivative. While this route avoids chlorination, it requires additional steps to install the nitro group post-cyclization.

Nitration Post-Functionalization

In cases where regioselective nitration is challenging, the nitro group may be introduced after thioether formation. Nitration using fuming HNO in sulfuric acid at 0–5°C directs the nitro group to position 5, guided by the electron-withdrawing effects of the benzimidazole ring. However, this method risks over-nitration and requires stringent temperature control.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Cyclization | High yield (80%); fewer steps | Requires pre-nitrated diamine |

| Thiouronium Route | Avoids POCl handling | Lower overall yield (50–60%) |

| Post-Functionalization Nitration | Flexibility in timing nitro group introduction | Risk of byproducts; stringent conditions |

Industrial-Scale Considerations

For large-scale synthesis, the direct cyclization route is preferred due to its efficiency and reproducibility. Critical parameters include:

-

Solvent Recovery : Ethanol and DMF are distilled and reused to reduce costs.

-

Catalyst Recycling : Phase-transfer catalysts like tetrabutylammonium bromide are recovered via aqueous extraction.

-

Purity Control : Recrystallization from dichloromethane/ethyl acetate ensures >98% purity, meeting pharmaceutical standards .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer heterocyclischer Verbindungen.

Biologie: Aufgrund des Vorhandenseins der Nitro- und Thioethergruppen wird seine potenzielle antimikrobielle, antifungale und antivirale Aktivität untersucht.

Medizin: Angesichts der bekannten biologischen Aktivitäten von Benzimidazol-Derivaten wird seine potenzielle Verwendung als Antikrebsmittel untersucht.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung neuer Materialien wie Farbstoffen und Polymeren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazol ist nicht vollständig geklärt, es wird jedoch angenommen, dass er Folgendes beinhaltet:

Molekulare Ziele: Die Verbindung kann mit verschiedenen Enzymen und Proteinen interagieren und deren normale Funktion stören. Beispielsweise kann die Nitrogruppe durch Bioreduktion zu reaktiven Zwischenprodukten umgewandelt werden, die zelluläre Bestandteile schädigen können.

Beteiligte Pfade: Die Verbindung kann die DNA-Replikation und -Reparaturprozesse stören und so zum Zelltod führen. Sie kann auch wichtige Stoffwechselwege in Mikroorganismen hemmen, was zu ihrer antimikrobiellen Aktivität beiträgt.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is . Its structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the ethylphenyl thio group and nitro substituent enhances its pharmacological potential.

Antiviral Properties

Recent studies have highlighted the antiviral activity of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit efficacy against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV). For instance, benzimidazole derivatives have shown significant inhibitory effects on HCV non-structural protein 5A (NS5A) with low EC50 values, demonstrating their potential as antiviral agents .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties against multiple human cancer cell lines. Studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of different substituents at various positions of the benzimidazole ring can modulate their anticancer activity .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that compounds similar to this compound can significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Henderson et al. (2015) | Antiviral activity | Identified potent HCV inhibitors among substituted benzimidazoles with low EC50 values. |

| Youssif et al. (2016) | Antiviral potency | Reported enhanced antiviral activity due to specific substitutions on the benzimidazole nucleus. |

| Patil et al. (2012) | Antiulcer properties | Demonstrated significant protective effects against gastric ulcers using benzimidazole derivatives in vivo. |

Wirkmechanismus

The mechanism of action of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is not fully understood, but it is believed to involve:

Molecular Targets: The compound may interact with various enzymes and proteins, disrupting their normal function. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Pathways Involved: The compound may interfere with DNA replication and repair processes, leading to cell death. It may also inhibit key metabolic pathways in microorganisms, contributing to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The benzimidazole scaffold is highly versatile, allowing modifications that influence electronic, steric, and solubility properties. Below is a comparative analysis of key structural differences:

Key Observations :

- The target compound’s 4-ethylphenylthio group balances moderate lipophilicity and steric demand, contrasting with the trifluoromethoxy group in , which enhances electron-withdrawing effects and metabolic resistance.

- Bulky substituents (e.g., tert-butyl in ) reduce molecular flexibility but may improve target selectivity via steric exclusion.

Key Observations :

Physicochemical Properties

Biologische Aktivität

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole (CAS Number: 853334-09-5) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a complex molecular structure that includes a thioether and nitro group, which contribute to its pharmacological properties. The following sections will explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₅N₃O₂S

- Molecular Weight : 313.4 g/mol

- CAS Number : 853334-09-5

Anticancer Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains.

Antibacterial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Methicillin-resistant Staphylococcus aureus | 4 | |

| Streptococcus faecalis | 4 |

Antifungal Activity

The compound also displayed moderate antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger.

Anti-inflammatory Activity

Benzimidazole derivatives are known for their anti-inflammatory properties, primarily through the inhibition of inflammatory mediators.

The compound interacts with various receptors involved in inflammation, such as transient receptor potential vanilloid-1 (TRPV-1), which plays a crucial role in pain and inflammatory responses .

Safety and Toxicity

While the biological activities are promising, safety assessments indicate potential irritations:

Q & A

Q. What are the optimal synthetic routes for 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole?

The synthesis typically involves multistep reactions under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting a benzimidazole precursor (e.g., 2-methyl-5-nitro-1H-benzimidazole) with 4-ethylphenylthiol in polar aprotic solvents (e.g., DMF or DMSO) using a base such as potassium carbonate to facilitate thioether bond formation .

- Catalytic optimization : Employing transition-metal catalysts (e.g., CuI) to enhance regioselectivity and yield in heterocyclic coupling reactions .

- Purification : Column chromatography or recrystallization to isolate the target compound, verified via melting point analysis and HPLC purity checks (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- Spectroscopy : IR to confirm functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-S bond at ~680 cm⁻¹) . ¹H/¹³C NMR to validate substituent positions (e.g., aromatic proton splitting patterns and ethyl group integration) .

- Elemental analysis : Comparing experimental vs. calculated C, H, N, S percentages to confirm stoichiometry (e.g., <0.3% deviation) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.12) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Contradictions often arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data. For example, crystallographic data (e.g., CCDC 1538327) can resolve ambiguities in nitro-group orientation .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental results, reducing misassignments .

Q. What computational methods are effective for predicting the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For benzimidazoles, prioritize hydrophobic pockets and hydrogen-bonding interactions with active sites .

- QSAR modeling : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity using descriptors like logP and polar surface area .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

- Systematic substitution : Synthesize analogs with varying aryl/alkyl groups (e.g., fluorophenyl or methylthiazole) and compare bioactivity. For example, 4-fluorophenyl analogs show enhanced antibacterial potency due to increased lipophilicity .

- Pharmacophore mapping : Identify critical moieties (e.g., nitro group for redox activity, thioether for membrane permeability) using 3D alignment tools like PHASE .

Q. What experimental strategies address solubility challenges in bioassays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility, as demonstrated in ethyl carboxylate derivatives .

Methodological Notes

- Data reproducibility : Ensure reaction conditions (temperature, solvent purity) are rigorously documented to minimize batch-to-batch variability .

- Ethical sourcing : Exclude commercial databases like BenchChem; prioritize peer-reviewed journals (e.g., Acta Crystallographica, IUCrDATA) and repositories like CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.